molecular formula C17H19NO2 B8207931 N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide

N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide

Cat. No.: B8207931
M. Wt: 269.34 g/mol
InChI Key: PLZJIXOHEITZKP-CYBMUJFWSA-N
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Description

N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide is an organic compound characterized by its unique chemical structure, which includes a phenylmethoxy group attached to a phenyl ring, and an acetamide group

Properties

IUPAC Name

N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(18-14(2)19)16-9-6-10-17(11-16)20-12-15-7-4-3-5-8-15/h3-11,13H,12H2,1-2H3,(H,18,19)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZJIXOHEITZKP-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OCC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide typically involves the reaction of 3-phenylmethoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Similar in structure but lacks the phenylmethoxy group.

    N-(3-phenylpropyl)acetamide: Contains a different alkyl chain length.

    N-(3-phenylmethoxyphenyl)acetamide: Similar but may have different stereochemistry.

Uniqueness

N-[(1R)-1-(3-phenylmethoxyphenyl)ethyl]acetamide is unique due to its specific stereochemistry and the presence of the phenylmethoxy group, which can influence its reactivity and biological activity compared to similar compounds.

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